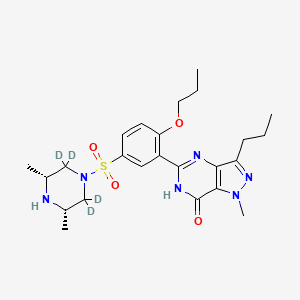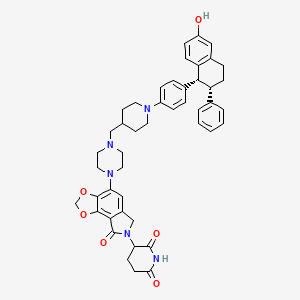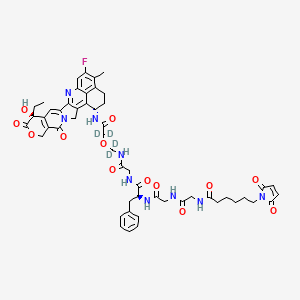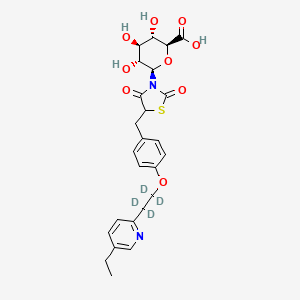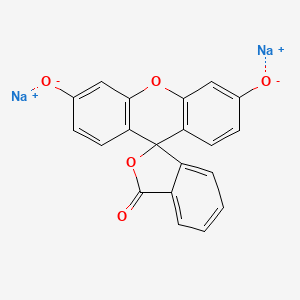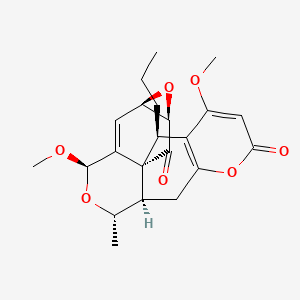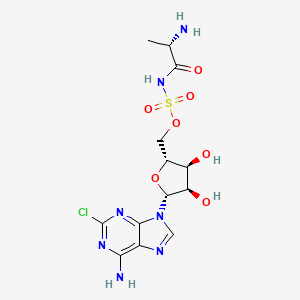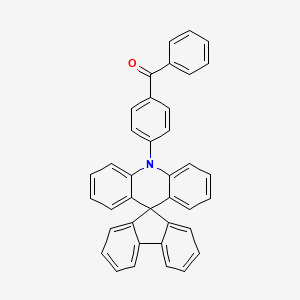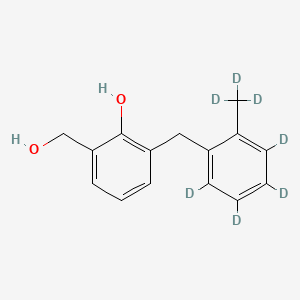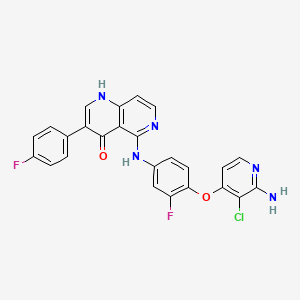
MET kinase-IN-3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MET kinase-IN-3 is a small molecule inhibitor that targets the MET tyrosine kinase receptorDysregulation of MET signaling is associated with several types of cancers, making this compound a promising candidate for targeted cancer therapy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of MET kinase-IN-3 involves the creation of quinazoline derivatives bearing a 1,2,3-triazole moiety. The synthetic route typically includes the following steps:
Formation of Quinazoline Core: The quinazoline core is synthesized through a series of reactions involving the condensation of anthranilic acid derivatives with formamide or formic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
MET kinase-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazoline N-oxides.
Reduction: Reduction reactions can convert quinazoline derivatives to their corresponding dihydroquinazolines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinazoline core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in the presence of a suitable solvent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazolines.
Substitution: Functionalized quinazoline derivatives with diverse biological activities.
科学研究应用
MET kinase-IN-3 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of MET signaling in cancer progression and to develop targeted therapies for MET-driven tumors.
Drug Development: The compound serves as a lead molecule for the development of new MET inhibitors with improved efficacy and safety profiles.
Biological Studies: Researchers use this compound to investigate the molecular mechanisms underlying MET signaling and its interactions with other cellular pathways.
Industrial Applications: The compound is explored for its potential use in the development of diagnostic tools and therapeutic agents for various diseases.
作用机制
MET kinase-IN-3 exerts its effects by inhibiting the MET tyrosine kinase receptor. The compound binds to the ATP-binding site of the MET receptor, preventing its autophosphorylation and subsequent activation of downstream signaling pathways. This inhibition disrupts cellular processes such as proliferation, survival, and metastasis of cancer cells . The primary molecular targets include the MET receptor and its associated signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways .
相似化合物的比较
Similar Compounds
Capmatinib: A selective MET inhibitor used in the treatment of non-small cell lung cancer.
Crizotinib: A multi-targeted kinase inhibitor that also targets MET, ALK, and ROS1.
Tepotinib: Another selective MET inhibitor approved for the treatment of MET exon 14 skipping mutations in non-small cell lung cancer
Uniqueness of MET kinase-IN-3
This compound is unique due to its high selectivity and potency against the MET receptor. Unlike other MET inhibitors, it demonstrates strong activity against a broad spectrum of MET alterations, including amplifications, mutations, and fusions. Additionally, its ability to penetrate the blood-brain barrier makes it a promising candidate for treating brain metastases in MET-driven cancers .
属性
分子式 |
C25H16ClF2N5O2 |
|---|---|
分子量 |
491.9 g/mol |
IUPAC 名称 |
5-[4-(2-amino-3-chloropyridin-4-yl)oxy-3-fluoroanilino]-3-(4-fluorophenyl)-1H-1,6-naphthyridin-4-one |
InChI |
InChI=1S/C25H16ClF2N5O2/c26-22-20(8-10-30-24(22)29)35-19-6-5-15(11-17(19)28)33-25-21-18(7-9-31-25)32-12-16(23(21)34)13-1-3-14(27)4-2-13/h1-12H,(H2,29,30)(H,31,33)(H,32,34) |
InChI 键 |
VFFLZADJYBSNMH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CNC3=C(C2=O)C(=NC=C3)NC4=CC(=C(C=C4)OC5=C(C(=NC=C5)N)Cl)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


